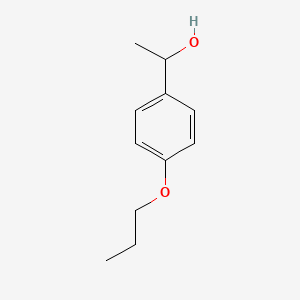
1-(4-Propoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Propoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Propoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-propoxybenzaldehyde with a suitable reducing agent to yield the desired alcohol. Another method includes the Grignard reaction, where 4-propoxyphenylmagnesium bromide reacts with acetaldehyde, followed by hydrolysis to produce 1-(4-propoxyphenyl)ethan-1-ol.
Industrial Production Methods: Industrial production of 1-(4-propoxyphenyl)ethan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of 4-propoxyacetophenone or other related intermediates under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 1-(4-Propoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-propoxyacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of 1-(4-propoxyphenyl)ethan-1-ol can yield 4-propoxyphenylethane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in 1-(4-propoxyphenyl)ethan-1-ol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 4-Propoxyacetophenone.
Reduction: 4-Propoxyphenylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Propoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(4-propoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
1-(4-Propoxyphenyl)ethanone: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
4-Propoxybenzyl alcohol: Similar structure with a benzyl alcohol moiety.
4-Propoxyphenylethane: A reduced form of 1-(4-propoxyphenyl)ethan-1-ol.
Uniqueness: 1-(4-Propoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
1-(4-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3 |
InChI 键 |
CVNLELLEFCZYPX-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13221918.png)
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid](/img/structure/B13221924.png)

![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol](/img/structure/B13221937.png)
![1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13221946.png)
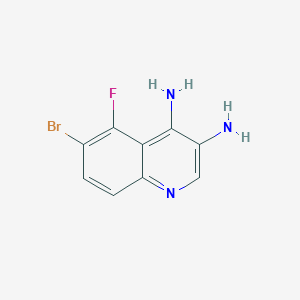
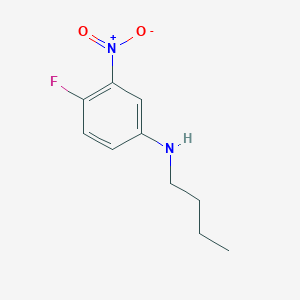
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
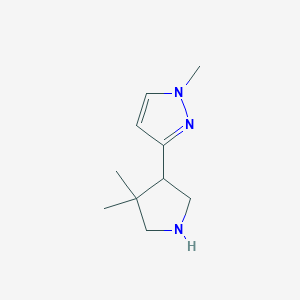
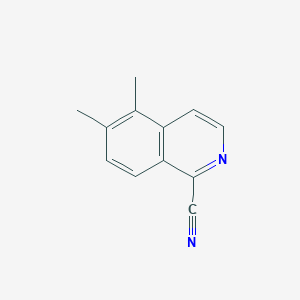
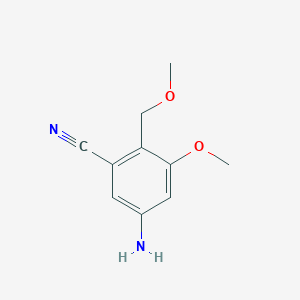
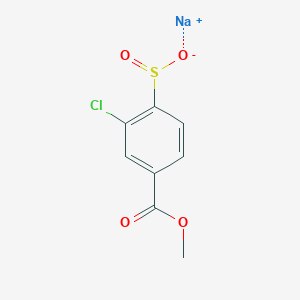
![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)
